molecular formula C17H23NO B11859639 11-Phenyl-8-azaspiro[5.6]dodecan-9-one CAS No. 88151-79-5

11-Phenyl-8-azaspiro[5.6]dodecan-9-one

Katalognummer: B11859639
CAS-Nummer: 88151-79-5
Molekulargewicht: 257.37 g/mol
InChI-Schlüssel: DBYJONBXDUXZNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-Phenyl-8-azaspiro[5.6]dodecan-9-one is a chemical compound with the molecular formula C17H23NO. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11-Phenyl-8-azaspiro[5.6]dodecan-9-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for 11-Phenyl-8-azaspiro[5 the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply .

Analyse Chemischer Reaktionen

Types of Reactions

11-Phenyl-8-azaspiro[5.6]dodecan-9-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

11-Phenyl-8-azaspiro[5.6]dodecan-9-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 11-Phenyl-8-azaspiro[5.6]dodecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11-Phenyl-8-azaspiro[5.6]dodecan-9-one is unique due to its specific spiro structure and the presence of the phenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

88151-79-5

Molekularformel

C17H23NO

Molekulargewicht

257.37 g/mol

IUPAC-Name

11-phenyl-8-azaspiro[5.6]dodecan-9-one

InChI

InChI=1S/C17H23NO/c19-16-11-15(14-7-3-1-4-8-14)12-17(13-18-16)9-5-2-6-10-17/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,18,19)

InChI-Schlüssel

DBYJONBXDUXZNU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)CC(CC(=O)NC2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.